6-Methyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile
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Overview
Description
6-Methyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with a piperidine moiety and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile typically involves the reaction of 2-chloropyridine-3-carbonitrile with 2-(piperidin-1-yl)ethanethiol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the piperidin-1-ylethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions on the pyridine ring.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
6-Methyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperidine moiety.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used in studies to understand the interaction of piperidine-containing molecules with biological targets.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The piperidine moiety is known to interact with various biological targets, potentially affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)ethanethiol: A precursor in the synthesis of the target compound.
2-Chloropyridine-3-carbonitrile: Another precursor used in the synthesis.
Piperidine: A common structural motif in many pharmaceutical compounds.
Uniqueness
6-Methyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile is unique due to the combination of a piperidine moiety with a pyridine ring and a nitrile group. This unique structure allows it to participate in a variety of chemical reactions and interact with diverse biological targets, making it a valuable compound in both synthetic and medicinal chemistry .
Properties
CAS No. |
326915-54-2 |
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Molecular Formula |
C14H19N3S |
Molecular Weight |
261.39 g/mol |
IUPAC Name |
6-methyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H19N3S/c1-12-5-6-13(11-15)14(16-12)18-10-9-17-7-3-2-4-8-17/h5-6H,2-4,7-10H2,1H3 |
InChI Key |
OYSWWWNBULNPBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)SCCN2CCCCC2 |
solubility |
32.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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